
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a carboxylic acid group and an amino group. The fluorene moiety is often used in organic chemistry due to its stability and unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. The carboxylic acid and amino groups are both reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene moiety could impart aromaticity and stability, while the carboxylic acid and amino groups could contribute to its solubility and reactivity .Aplicaciones Científicas De Investigación
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , is extensively used to protect hydroxy groups during peptide synthesis. This protection is critical in the synthesis of complex molecules, where selective deprotection and coupling reactions are required. The Fmoc group can be removed under mild base conditions, such as with triethylamine in dry pyridine, without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of Complex Molecules
This compound has been used in the synthesis of various complex organic molecules, demonstrating its versatility in organic synthesis. For example, it has been employed in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in constructing heterocyclic compounds with potential biological activity (Le & Goodnow, 2004).
Molecular Structure and Bonding Studies
The molecular structure and intramolecular hydrogen bonding of related fluorene derivatives have been studied, providing insights into their chemical behavior and potential applications in designing new materials and molecules. For instance, 9-oxo-9H-fluorene-1-carboxylic acid exhibits a planar conformation due to internal hydrogen bonding, which could influence its reactivity and interaction with other molecules (Coté, Lalancette, & Thompson, 1996).
Solid-Phase Synthesis Applications
Derivatives of this compound have been utilized in solid-phase synthesis, particularly in the synthesis of oligomers derived from sugar amino acids. This showcases the compound's utility in constructing complex oligomeric structures, which could have applications in materials science and bioorganic chemistry (Gregar & Gervay-Hague, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-16-7-1-2-8-17(16)14-24(22)27-26(30)31-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-6,9-14,23H,1-2,7-8,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDYXXIPFASCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

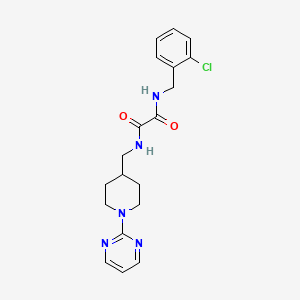
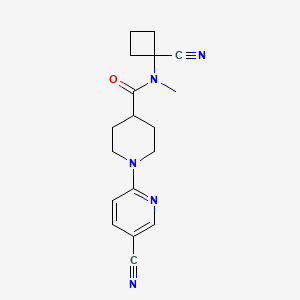
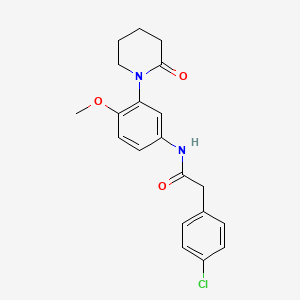
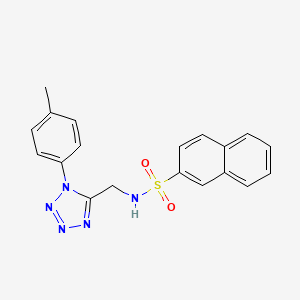

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)

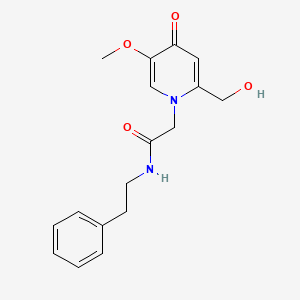
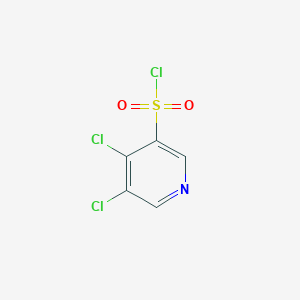
![2-(Furan-2-yl)-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572033.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2572034.png)
![3,5-dimethoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2572035.png)
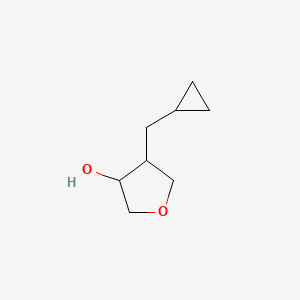
![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)